molecular formula C7H5BrF3N3S B2945408 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide CAS No. 1354448-66-0

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide

Cat. No.: B2945408
CAS No.: 1354448-66-0
M. Wt: 300.1
InChI Key: QVWUDYPBGQGKFF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide is a bicyclic heterocyclic compound comprising a thiazole ring fused to a pyridine moiety. The core structure, thiazolo[4,5-b]pyridine, features a sulfur atom in the thiazole ring and a nitrogen atom in the pyridine ring. The compound is substituted with a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an amine (-NH₂) group at the 2-position of the thiazole ring. The hydrobromide salt enhances aqueous solubility, making it more suitable for pharmaceutical applications compared to its free base form.

Properties

IUPAC Name

6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S.BrH/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4;/h1-2H,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUDYPBGQGKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole moieties. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thiazole ring or the pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kα, PI3Kγ, and PI3Kδ . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents, heterocycle cores, and salt forms (Table 1):

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Substituents Heterocycle Core Salt Form
Target Compound C₆H₄F₃N₃S·HBr 6-CF₃, 2-NH₂ Thiazolo[4,5-b]pyridine Hydrobromide
6-Bromo[1,3]thiazolo[4,5-b]pyridin-2-amine C₆H₄BrN₃S 6-Br, 2-NH₂ Thiazolo[4,5-b]pyridine None
N-Phenyl-5-thiophen-2-yl-7-CF₃ analog C₁₇H₁₀F₃N₃S₂ 7-CF₃, 2-NPh, 5-thiophene Thiazolo[4,5-b]pyridine None
5-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine C₆H₄ClN₃O 5-Cl, 2-NH₂ Oxazolo[4,5-b]pyridine None
4-(Piperidin-4-yloxy)-6-CF₃ pyrimidine hydrochloride C₁₀H₁₃F₃N₃O·HCl 6-CF₃, 4-piperidinyloxy Pyrimidine Hydrochloride

Key Observations :

  • Heterocycle Core : Replacing the thiazole sulfur with oxygen (oxazolo derivatives) alters electronic properties and hydrogen-bonding capacity, which may influence target binding .
  • Complexity : The N-phenyl-5-thiophen-2-yl analog has a higher molecular weight (377.40 g/mol) and lipophilicity (XLogP3 = 5.8), suggesting reduced aqueous solubility unless formulated as a salt .
Physicochemical Properties and Calculated Parameters

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound 308.08 N/A 2 5
6-Bromo analog 230.09 N/A 1 4
N-Phenyl-5-thiophen-2-yl-7-CF₃ analog 377.40 5.8 1 8
5-Chloro oxazolo analog 169.57 N/A 1 4

Key Observations :

  • Lipophilicity : The N-phenyl-5-thiophen-2-yl analog’s high XLogP3 (5.8) indicates significant lipophilicity, which may limit solubility without salt formulation .
  • Hydrogen Bonding: The target compound’s hydrobromide salt increases H-bond donors (2 vs. 1 in free bases), enhancing interactions with polar biological targets .
Impact of Salt Forms on Solubility and Bioavailability
  • Hydrobromide vs. Hydrochloride : Both salts improve solubility, but bromide’s larger ionic radius may result in lower lattice energy and higher solubility compared to hydrochloride salts .
  • Free Base Limitations: Non-salt forms (e.g., 6-bromo analog) likely exhibit poor aqueous solubility, restricting bioavailability without formulation aids .

Q & A

Q. What comparative studies distinguish this compound from structural analogs (e.g., oxadiazole vs. thiadiazole derivatives)?

  • Methodology : Synthesize analogs via dehydrative cyclization (p-TsCl for thiadiazoles ) and compare pharmacokinetic profiles (e.g., LogP via shake-flask method) . Assess metabolic stability in liver microsomes .

Methodological Notes

  • Theoretical Frameworks : Link synthesis to conceptual frameworks like frontier molecular orbital theory for predicting regioselectivity .
  • Data Analysis : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (time, catalyst loading) with yield .
  • Safety Protocols : Adopt glovebox techniques for air-sensitive steps (e.g., Pd-catalyzed couplings) .

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